molecular formula C10H17N3O3S B12741446 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate CAS No. 92065-85-5

2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate

Cat. No.: B12741446
CAS No.: 92065-85-5
M. Wt: 259.33 g/mol
InChI Key: BDBOSBZRIPXLSV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxo group, and an ethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(1-pyrrolidinyl)ethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

92065-85-5

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

(2-oxo-2-pyrrolidin-1-ylethyl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C10H17N3O3S/c1-8(12-16-10(15)11-2)17-7-9(14)13-5-3-4-6-13/h3-7H2,1-2H3,(H,11,15)/b12-8+

InChI Key

BDBOSBZRIPXLSV-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\OC(=O)NC)/SCC(=O)N1CCCC1

Canonical SMILES

CC(=NOC(=O)NC)SCC(=O)N1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.